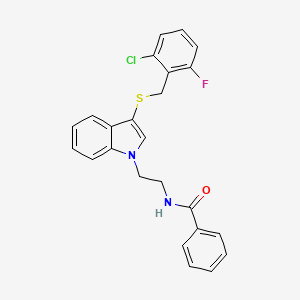

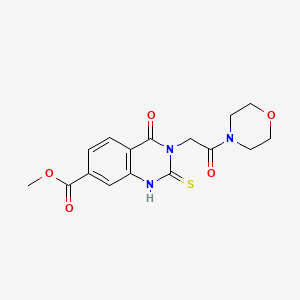

![molecular formula C19H13ClN4O2 B2859687 4-[2-(4-fluorophenoxy)pyrimidin-5-yl]-N-pentylbenzamide CAS No. 1251613-20-3](/img/structure/B2859687.png)

4-[2-(4-fluorophenoxy)pyrimidin-5-yl]-N-pentylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-[2-(4-fluorophenoxy)pyrimidin-5-yl]-N-pentylbenzamide” is a complex organic molecule that contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a benzamide group, which is a benzene ring attached to an amide group .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, pyrimidine derivatives are often synthesized through cyclization processes or domino reactions . The synthesis of similar compounds often involves the use of organolithium reagents .Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography . Pyrimidine derivatives often form hydrogen bonds and aromatic stacking interactions, which could influence the overall structure .Chemical Reactions Analysis

Pyrimidine derivatives can participate in a variety of chemical reactions. For example, they can undergo nucleophilic substitution reactions . The specific reactions that this compound would undergo would depend on the reaction conditions and the other compounds present.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the fluorophenoxy group could influence the compound’s polarity and solubility .Scientific Research Applications

Aldose Reductase Inhibitors and Antioxidant Properties

Pyrido[1,2-a]pyrimidin-4-one derivatives have been explored for their selective aldose reductase inhibitory activity, which is significant in the context of diabetic complications such as neuropathy, retinopathy, and cataracts. These compounds, bearing phenol or catechol moieties, exhibit micromolar to submicromolar range inhibitory potency. Moreover, their structural modifications have revealed insights into pharmacophoric interactions and demonstrated significant antioxidant properties, suggesting potential for therapeutic applications in oxidative stress-related conditions (La Motta et al., 2007).

Fungicidal Activities

2-Benzoyl pyrimidine derivatives have been synthesized and evaluated for their fungicidal activities. These compounds have shown variable effectiveness against different fungi, indicating the influence of structural modifications on their bioactivity. Such studies contribute to the development of new fungicides with improved efficacy and specificity (Lü et al., 2015).

Anti-Inflammatory and Analgesic Agents

Novel pyrimidine derivatives have been identified as potent anti-inflammatory and analgesic agents. These compounds were synthesized through strategic chemical modifications and evaluated for their pharmacological activities, providing valuable leads for the development of new therapeutic agents for treating inflammation and pain (Muralidharan et al., 2019).

Anticancer Agents

The synthesis and biological evaluation of fluorinated pyrimidine derivatives have been conducted, with some compounds showing promising anticancer activities. These studies are instrumental in the ongoing search for new anticancer drugs, highlighting the therapeutic potential of fluorinated pyrimidine compounds in targeting various cancer types (Hosamani et al., 2015).

Mechanism of Action

Future Directions

properties

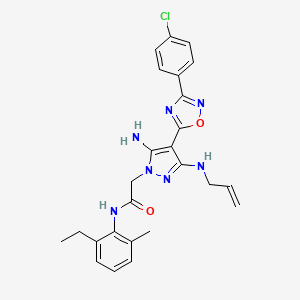

IUPAC Name |

3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylphenyl)pyridazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClN4O2/c1-12-4-2-7-15(10-12)24-9-8-16(25)17(22-24)19-21-18(23-26-19)13-5-3-6-14(20)11-13/h2-11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJAOMKZFYLCEJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylphenyl)-1,4-dihydropyridazin-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

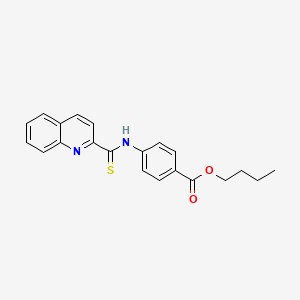

![Ethyl 3-[(1,3-benzodioxol-5-ylamino)sulfonyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2859606.png)

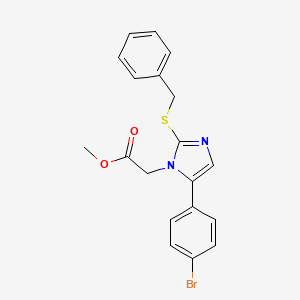

![N-{3-[(cyanomethyl)(cyclopropyl)carbamoyl]phenyl}-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B2859611.png)

![2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-cyclopentylacetamide](/img/structure/B2859617.png)

![{4-[(Cyclopropylamino)sulfonyl]phenoxy}acetic acid](/img/structure/B2859618.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2859621.png)

![3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2859622.png)

![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]-N'-[2-(methylthio)phenyl]ethanediamide](/img/structure/B2859623.png)